REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][NH:5][C:6]1[C:7]([C:11]2[N:15]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[C:18]([Br:23])[CH:17]=3)[C:14](=[O:24])[O:13][N:12]=2)=[N:8][O:9][N:10]=1.Cl[S:26]([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:35])([CH3:34])[CH3:33])(=[O:28])=[O:27].C(N(CC)CC)C>ClCCl>[C:32]([O:31][C:30](=[O:36])[NH:29][S:26]([NH:2][CH2:3][CH2:4][NH:5][C:6]1[C:7]([C:11]2[N:15]([C:16]3[CH:21]=[CH:20][C:19]([F:22])=[C:18]([Br:23])[CH:17]=3)[C:14](=[O:24])[O:13][N:12]=2)=[N:8][O:9][N:10]=1)(=[O:28])=[O:27])([CH3:35])([CH3:33])[CH3:34] |f:0.1|
|
Name
|
|
Quantity
|
661 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1085 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed −10° C.
|
Type
|
ADDITION
|
Details
|
(addition time 7 min)
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
did not exceed −5° C.
|
Type
|
ADDITION
|
Details
|
(addition time 10 min)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 10° C.
|
Type
|
CUSTOM
|
Details
|
split into two portions
|
Type
|
CUSTOM
|
Details
|
Each portion was transferred to a 50 L separatory funnel
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the white solid (˜25 L)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (5 L), brine (5 L)
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an off-white solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with MTBE (2×1.5 L)
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NS(=O)(=O)NCCNC1=NON=C1C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |